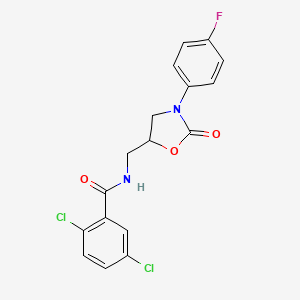

![molecular formula C12H10ClNOS B2398896 1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 478047-30-2](/img/structure/B2398896.png)

1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone” belong to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with an amide, followed by cyclization . The specific synthesis process for “1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone” would depend on the starting materials and reaction conditions.Chemical Reactions Analysis

The chemical reactions involving “1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone” would depend on its functional groups and the reaction conditions. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the sulfur or nitrogen atoms .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- A study by (Tahtaci & Aydin, 2019) discusses the synthesis of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, showcasing a mechanism involving internal nucleophilic substitution followed by an SN2-type nucleophilic substitution.

- (Liu et al., 2012) synthesized novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties through a series of reactions including addition-cyclization, oxidation, substitution, hydrolysis, and condensation.

Antimicrobial and Antifungal Activities

- The study by (Mahmoud et al., 2021) used a derivative of 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block for synthesizing thiazole derivatives, showing promising antitumor activities against MCF-7 tumor cells.

- A study by (Jagadale et al., 2020) synthesized thiazolyl-1,2,3-triazolyl-alcohol derivatives with significant antimicrobial activity against various strains, including Escherichia coli and Candida albicans.

Potential in Cancer Research

- The work of (Xu et al., 2005) focused on the structural analysis of a related compound, providing insights that could be useful in the development of cancer therapies.

Enzymatic Inhibition Studies

- Research by (Mohsen et al., 2014) on derivatives of a similar compound showed inhibitory effects on acetylcholinesterase, suggesting potential applications in neurological disorders.

Structural Analysis and Molecular Docking

- (Rahman et al., 2008) studied the binding mode of an imidazole-based inhibitor in the HO-1 distal pocket, offering insights into the design of new inhibitors based on similar structures.

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have demonstrated anticonvulsant properties, providing protection in seizure models .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound may influence multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Safety and Hazards

The safety and hazards associated with a compound like “1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone” would depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of compounds, as well as their health effects .

Orientations Futures

The future directions for research on a compound like “1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone” would likely involve further exploration of its biological activities and potential therapeutic applications. This could include in vitro and in vivo studies to determine its mechanism of action, toxicity, and efficacy .

Propriétés

IUPAC Name |

1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQIAGIQYOTAET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2398813.png)

![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2398814.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2398817.png)

![3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester](/img/structure/B2398818.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2398819.png)

![3-(Propan-2-yl)-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2398823.png)

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2398824.png)

![5-bromo-2-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2398827.png)